![molecular formula C10H10ClNS2 B381983 2-[(3-Chloropropyl)sulfanyl]-1,3-benzothiazole CAS No. 2591-14-2](/img/structure/B381983.png)
2-[(3-Chloropropyl)sulfanyl]-1,3-benzothiazole
Vue d'ensemble
Description
“2-[(3-Chloropropyl)sulfanyl]-1,3-benzothiazole” is a chemical compound with the molecular formula C10H10ClNS2 . It is used in the synthesis of various chemical derivatives .
Synthesis Analysis
The synthesis of “2-[(3-Chloropropyl)sulfanyl]-1,3-benzothiazole” involves N-alkylation of aryltetrazole with 2-[(3-chloropropyl)sulfanyl]-1,3-benzothiazole . The chemical structures of the synthesized compounds are confirmed by means of 1H NMR, 13C NMR, IR, and HRMS spectral data .Molecular Structure Analysis
The molecular structure of “2-[(3-Chloropropyl)sulfanyl]-1,3-benzothiazole” consists of a benzothiazole ring attached to a 3-chloropropyl group via a sulfur atom . The molecular weight of the compound is 243.8 g/mol .Chemical Reactions Analysis
The reactions of “2-[(3-Chloropropyl)sulfanyl]-1,3-benzothiazole” provide a powerful tool for the design of a wide variety of aromatic azoles . Its synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(3-Chloropropyl)sulfanyl]-1,3-benzothiazole” include a molecular weight of 243.8 g/mol, XLogP3 of 3.3, hydrogen bond donor count of 0, hydrogen bond acceptor count of 3, rotatable bond count of 4, exact mass of 242.9943194 g/mol, monoisotopic mass of 242.9943194 g/mol, topological polar surface area of 66.4 Ų, heavy atom count of 14, and a complexity of 180 .Applications De Recherche Scientifique
Antifungal Activity : A study by Łukowska-Chojnacka et al. (2016) focused on synthesizing new tetrazole derivatives containing benzothiazole, which showed significant sensitivity against various moulds and yeast, indicating potential as antifungal agents. The study included the use of 2-[(3-chloropropyl)sulfanyl]-1,3-benzothiazole in the synthesis process (Łukowska-Chojnacka et al., 2016).
Anti-Bacterial Screening : Research by Kale and Mene (2013) on novel fused imino pyrimido benzothiazole derivatives, synthesized using benzothiazole, revealed biological potential as therapeutic leads, hinting at antibacterial properties (Kale and Mene, 2013).
Synthesis of Heterocyclic Compounds : Dushamov et al. (2020) conducted a study on the synthesis and transformations of 6-(Chlorosulfonyl)-1,3-benzothiazol-2(3H)-ones, indicating the use of benzothiazole derivatives in the formation of heterocyclic compounds (Dushamov et al., 2020).
Antimicrobial Agents : Alsarahni et al. (2017) investigated amino acetylenic and thiocarbonate derivatives of 2-mercaptobenzothiazole for potential antimicrobial activities. The study highlighted the synthesis of various derivatives indicating high antimicrobial activity against specific pathogens (Alsarahni et al., 2017).
Medicinal Chemistry : Sharma et al. (2013) discussed the medicinal significance of benzothiazole scaffolds, highlighting their wide spectrum of biological activities, including antimicrobial, antidiabetic, anti-inflammatory, and other therapeutic properties (Sharma et al., 2013).
Antitubercular Activities : Fathima et al. (2021) reported on the synthesis, molecular docking, and biological evaluation of novel benzoxazole derivatives, including studies on their antimicrobial and antitubercular activities (Fathima et al., 2021).
Mécanisme D'action
Safety and Hazards
The safety data sheet for a similar compound, (3-Chloropropyl)trimethoxysilane, indicates that it is a combustible liquid and recommends keeping it away from heat, sparks, open flames, and hot surfaces . It also suggests wearing protective gloves, clothing, eye protection, and face protection . In case of fire, CO2, dry chemical, or foam should be used for extinction . The compound should be stored in a cool, well-ventilated place and disposed of to an approved waste disposal plant .
Propriétés
IUPAC Name |
2-(3-chloropropylsulfanyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNS2/c11-6-3-7-13-10-12-8-4-1-2-5-9(8)14-10/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZACCNGCFNXINJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{4-[(Trifluoromethyl)sulfanyl]anilino}acetic acid](/img/structure/B381902.png)
![4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid](/img/structure/B381903.png)
![2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B381904.png)
![[1-(6-chloropyridazin-3-yl)-1H-imidazol-2-yl]phenylphosphinate](/img/structure/B381905.png)
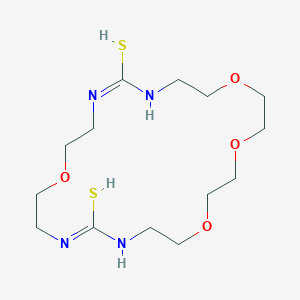
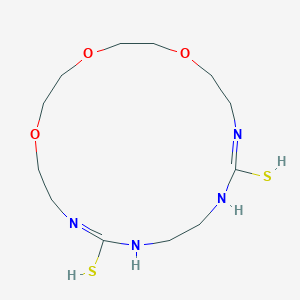
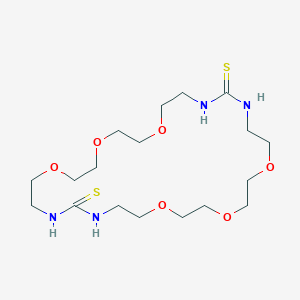

![3-Bromonaphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B381919.png)
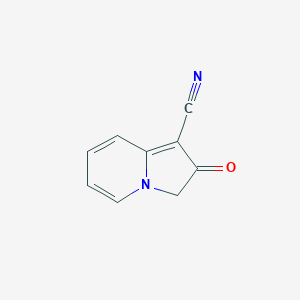
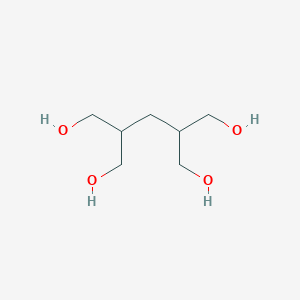
![7-[(1-adamantylcarbonyl)oxy]-9-oxo-9H-fluoren-2-yl 1-adamantanecarboxylate](/img/structure/B381923.png)
![[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B381924.png)